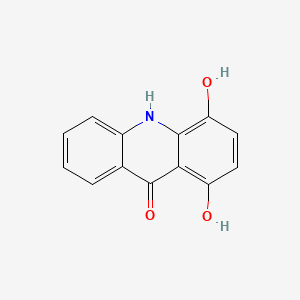

1,4-Dihydroxy-9(10H)-acridinone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

96460-79-6 |

|---|---|

Molekularformel |

C13H9NO3 |

Molekulargewicht |

227.21 g/mol |

IUPAC-Name |

1,4-dihydroxy-10H-acridin-9-one |

InChI |

InChI=1S/C13H9NO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14-12/h1-6,15-16H,(H,14,17) |

InChI-Schlüssel |

JELGJYKLOMUUTO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,4 Dihydroxy 9 10h Acridinone and Analogous Structures

Established Synthetic Routes to the Acridone (B373769) Nucleus

The construction of the acridone core is a critical first step. Several reliable methods have been established over the years, providing access to a wide variety of acridone derivatives.

The Ullmann condensation is a cornerstone in the synthesis of N-aryl compounds and serves as a classic route to the acridone scaffold. wikipedia.org This method typically involves a copper-catalyzed reaction between an o-halobenzoic acid and an aniline (B41778) derivative to form an N-phenylanthranilic acid intermediate. wikipedia.orgorgsyn.org This intermediate is then subjected to an acid-catalyzed intramolecular cyclization to yield the tricyclic acridone.

A representative procedure is the synthesis of the parent acridone, which starts with the reaction of o-chlorobenzoic acid and aniline in the presence of potassium carbonate and a copper catalyst to form N-phenylanthranilic acid. orgsyn.org Subsequent heating of the N-phenylanthranilic acid in concentrated sulfuric acid effects the ring closure, producing acridone in high yield. orgsyn.org This reaction requires high temperatures and stoichiometric amounts of copper, though modern variations may use soluble copper catalysts. wikipedia.org The general applicability of this reaction makes it a valuable tool for preparing various substituted acridones, provided the requisite starting materials are available. scribd.com

A highly effective and modular approach to substituted acridones involves the direct condensation of an anthranilic acid derivative with a phenol (B47542). nih.govacs.org This method is particularly useful for synthesizing hydroxylated acridones. The reaction is typically carried out at high temperatures in a high-boiling solvent like 1-hexanol, often with an acid catalyst such as p-toluenesulfonic acid (TsOH). nih.govacs.org

For example, the synthesis of 1,3-dihydroxyacridinone, an isomer of the target compound, is achieved by refluxing anthranilic acid with phloroglucinol (B13840) (1,3,5-trihydroxybenzene). nih.gov This reaction proceeds with high efficiency, demonstrating the power of this method for building the dihydroxyacridone framework. nih.govacs.org

Table 1: Synthesis of 1,3-Dihydroxyacridinone via Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |

|---|

This strategy's flexibility allows for the creation of various substitution patterns on the acridone nucleus by choosing appropriately substituted anthranilic acids and phenols. nih.govacs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, represent a highly efficient strategy in modern organic synthesis. rug.nlorganic-chemistry.org MCRs are prized for their atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse molecules. nih.govrsc.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-known for their versatility in creating peptide-like structures and other complex scaffolds. nih.gov

While MCRs are exceptionally powerful for generating a wide range of heterocyclic compounds, their application to the de novo synthesis of the acridone scaffold is not as widely documented as classical methods. The construction of the rigid, tricyclic acridone system typically relies on the more established and predictable stepwise approaches, such as the Ullmann and Jourdan-Ullmann condensations or the direct condensation of anthranilic acids with phenols. orgsyn.orgnih.gov

Regioselective Synthesis and Functionalization at the 1,4-Positions of the Acridinone (B8587238) Ring

Achieving the specific 1,4-dihydroxy substitution pattern on the acridinone ring requires precise control over the reaction's regiochemistry. This is typically accomplished not by functionalizing a parent acridone, but by using starting materials that already contain the desired substituents or their precursors in the correct positions. The synthesis of 1,4-dimethoxy- and 1,4-dihydroxy-9(10H)-acridinone derivatives has been reported, indicating the feasibility of such regioselective approaches. nih.gov

A logical pathway to 1,4-dihydroxy-9(10H)-acridinone would involve the condensation of anthranilic acid with a phenol derivative that is substituted to favor the desired 1,4-orientation. The use of 1,2,4-trihydroxybenzene (hydroxyhydroquinone) or a protected version thereof as the phenolic component in a condensation reaction with anthranilic acid is a primary strategy. The cyclization of the resulting N-phenylanthranilic acid intermediate would be directed by the positions of the existing hydroxyl or protected hydroxyl groups, ultimately yielding the 1,4-disubstituted acridinone. The challenge in such syntheses often lies in controlling the cyclization step to avoid the formation of unwanted regioisomers. nih.gov

Advanced Derivatization Strategies for 1,4-Dihydroxy-9(10H)-acridinone

Once the 1,4-dihydroxyacridinone core is synthesized, it can be further modified to create a variety of analogs with potentially new properties. Derivatization commonly targets the nitrogen atom at the 10-position or the existing hydroxyl groups.

The nitrogen atom of the acridone ring (N-10) is a frequent site for derivatization. N-alkylation can be readily achieved by treating the acridone with an alkyl halide in the presence of a base. For instance, substituted acridones have been successfully alkylated at the N-10 position using various alkyl halides under microwave irradiation, often in the absence of a solvent. jocpr.com This allows for the introduction of simple alkyl chains or more complex functionalized side chains.

Furthermore, the introduction of side chains containing additional heteroatoms (O, N, S) can significantly alter the molecule's properties. Acylation reactions are a common method for this type of derivatization. For example, diamino- or dihydroxyacridinones can be acylated with dicarboxylic acid chlorides (such as sebacoyl chloride) to form amide or ester linkages, respectively. researchgate.net This strategy has been used to create complex macrocyclic structures where two acridinone units are linked together, showcasing an advanced derivatization approach applicable to the 1,4-dihydroxyacridinone scaffold. researchgate.net

Annulation of Auxiliary Heterocyclic Rings (e.g., Oxadiazoles (B1248032), Triazoles)

The fusion or attachment of additional heterocyclic rings, such as oxadiazoles and triazoles, to the acridinone scaffold represents a sophisticated strategy for creating hybrid molecules with potentially enhanced or novel activities. This approach significantly expands the chemical space and structural diversity of acridinone derivatives.

One prominent example involves the synthesis of acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids. A synthetic route has been developed that begins with 10-(prop-2-yn-1-yl)acridin-9-one derivatives. These propargylated acridinones serve as key intermediates for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The reaction involves treating the alkyne-functionalized acridinone with a freshly prepared azide (B81097) derivative in the presence of a copper(I) catalyst to construct the 1,2,3-triazole ring. rsc.org This method provides a powerful and efficient means to link the acridinone core with other heterocyclic systems. rsc.org

The general synthetic schemes for the auxiliary heterocyclic rings themselves are well-established. For instance, 1,3,4-oxadiazoles can be synthesized through the direct annulation of hydrazides with methyl ketones, a process involving an oxidative C-C bond cleavage. nih.gov The construction of 1,2,4-triazoles can be achieved via several pathways, including the [3+2] cycloaddition of nitriles with nitrile oxides or through domino annulation reactions of nitrile imines with various partners. researchgate.netresearchgate.net These fundamental reactions for heterocycle formation are then adapted to incorporate the acridinone moiety.

A detailed synthetic pathway for creating these hybrid structures is outlined below:

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | N-phenylanthranilic acid | POCl₃, reflux | 9-chloroacridine derivative | rsc.org |

| 2 | Acridin-9(10H)-one | Propargyl bromide, K₂CO₃, DMF | 10-(prop-2-yn-1-yl)acridin-9-one | rsc.org |

| 3 | 10-(prop-2-yn-1-yl)acridin-9-one, Azide derivative | CuI | Acridone-1,2,3-triazole hybrid | rsc.org |

The annulation of these rings directly influences the planarity and electronic properties of the acridinone system, which are critical factors for its biological function, such as DNA intercalation. rsc.org

Directed Functionalization of the Acridinone Framework

Beyond the annulation of entire ring systems, the direct and regioselective functionalization of the pre-formed acridinone framework is a critical strategy for fine-tuning its properties. This involves the selective introduction of substituents at specific positions on the acridine (B1665455) rings.

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the directed functionalization of acridine derivatives. mdpi.com This methodology allows for the installation of functional groups at positions that are often difficult to access through classical electrophilic substitution reactions. For example, the regioselective alkoxylation of 5,6-dihydrobenzo[c]acridine (B2594076) has been achieved using a palladium acetate (B1210297) catalyst. mdpi.com The reaction proceeds with high selectivity for position 1 of the acridine platform.

The success of this directed functionalization depends on a precise combination of catalyst, oxidant, and solvent. Research has identified that a system comprising 10% Pd(OAc)₂, PhI(OAc)₂ as the oxidant, and methanol (B129727) as the solvent provides optimal results for methoxylation. mdpi.com This strategy has been successfully employed to synthesize various bismethoxy acridine derivatives, demonstrating its utility in creating specific substitution patterns on both the A and D rings of the benzo[c]acridine structure. mdpi.com

A summary of a representative directed functionalization reaction is provided in the table below:

| Substrate | Reaction | Catalyst | Oxidant | Solvent | Product | Yield | Reference |

| 5,6-Dihydrobenzo[h]acridine | C-H Alkoxylation | 10% Pd(OAc)₂ | PhI(OAc)₂ | MeOH | 1-Methoxy-5,6-dihydrobenzo[h]acridine | N/A | mdpi.com |

| 2-Methoxy-5,6-dihydrobenzo[h]acridine | C-H Alkoxylation | 10% Pd(OAc)₂ | PhI(OAc)₂ | MeOH | 1,2-Bismethoxy derivative | 81% | mdpi.com |

Furthermore, a modular three-step synthetic strategy has been developed for acridone natural products, which involves a condensation reaction followed by a regioselective annulation. acs.orgnih.gov This approach has been utilized to construct tetracyclic oxa and thia analogues of acridone alkaloids by reacting dihydroxy oxa- and thia-acridone precursors with reagents like prenal in the presence of Ti(OiPr)₄. acs.org This regioselective annulation highlights another method of directed functionalization, effectively building a new ring onto a specific part of the acridone core. acs.orgnih.gov

These advanced methods for directed functionalization and annulation are indispensable for developing new acridinone-based compounds and exploring their structure-activity relationships.

Advanced Analytical and Spectroscopic Characterization of 1,4 Dihydroxy 9 10h Acridinone Derivatives

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating acridinone (B8587238) derivatives from complex mixtures, assessing their purity, and quantifying their presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

HPLC is a cornerstone technique for the analysis of acridone (B373769) alkaloids. A typical HPLC method for the determination of 9(10H)-acridinone, the parent structure of the target compound, utilizes a reversed-phase C18 column. researchgate.net Gradient elution with a mobile phase consisting of methanol (B129727) and water is commonly employed to achieve optimal separation. researchgate.net For enhanced sensitivity and selectivity, fluorescence detection is often preferred, with excitation and emission wavelengths set around 395 nm and 435 nm, respectively, for 9(10H)-acridinone. researchgate.net This method has demonstrated high sensitivity with a detection limit in the nanogram per milliliter range. researchgate.net

For more complex acridone derivatives, such as N-substituted analogues, Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used. This technique combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing not only retention time data but also molecular weight information, which is crucial for identification. acs.org For instance, LC/ESI-MS (Electrospray Ionization) has been successfully used to characterize a series of N-alkylated acridone analogues. acs.org

| Compound | HPLC Column | Mobile Phase | Detection | Reference |

| 9(10H)-Acridinone | Reversed-phase C18 | Gradient of methanol and water | Fluorescence (Ex: 395 nm, Em: 435 nm) | researchgate.net |

| N-alkylated acridone analogues | Not specified | Not specified | LC/ESI-MS | acs.org |

| 9-Oxo-10(9H)-acridineacetic acid | Not specified | Not specified | Derivatization grade for HPLC | sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Analysis

While less common for the direct analysis of non-volatile acridones, GC-MS becomes highly valuable for the analysis of their more volatile derivatives or for metabolic studies where the compounds may be transformed into more amenable forms. The derivatization of acridone-related compounds can enhance their volatility, making them suitable for GC-MS analysis. For example, the analysis of acylated derivatives of various amine-containing compounds has been effectively performed using GC-MS, providing excellent resolution and unique fragmentation patterns for identification. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for the definitive structural determination of acridinone derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational (IR) and electronic (UV-Vis) spectroscopy, and mass spectrometry each provide unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. While specific ¹H and ¹³C NMR data for 1,4-dihydroxy-9(10H)-acridinone are not available, data for related compounds like N-substituted acridones and the parent 9(10H)-acridinone offer valuable insights into the expected spectral features. rsc.orgnih.gov

For the parent 9(10H)-acridinone, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of their positions on the acridone core. The ¹³C NMR spectrum would complement this by providing the chemical shifts for each carbon atom, including the carbonyl carbon which typically appears significantly downfield. chemicalbook.com In a study of N-substituted acridones, ¹H and ¹³C NMR were used to fully characterize the synthesized compounds. rsc.org

| Compound | ¹H NMR Data (Solvent) | ¹³C NMR Data (Solvent) | Reference |

| N-substituted acridones | Characterized | Characterized | rsc.orgnih.gov |

| 9(10H)-Acridinone | Available in databases | Available in databases | chemicalbook.com |

| Anthracene endoperoxide | δ 6.05 (s, 2H), 7.17–7.23 (m, 4H), 7.31–7.37 (m, 4H) (CDCl₃) | δ 79.5 (d), 123.7 (d), 128.1 (d), 138.2 (s) (CDCl₃) | rsc.org |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For acridinone derivatives, the most characteristic absorption band is that of the carbonyl (C=O) stretching vibration, which is typically observed in the region of 1600-1640 cm⁻¹. The N-H stretching vibration of the acridone ring is also a key feature. For N-substituted acridones, the IR spectra have been used for characterization, confirming the presence of the acridone core and the appended functional groups. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like acridones. The UV-Vis spectrum of 9(10H)-acridinone shows several absorption bands corresponding to π-π* transitions. nist.gov The position and intensity of these bands can be influenced by the presence and position of substituents on the acridone ring.

| Compound | IR Spectral Data (cm⁻¹) | UV-Vis Spectral Data (λmax, nm) | Reference |

| N-substituted acridones | Characterized | Not specified | rsc.org |

| 9(10H)-Acridinone | Available in databases | Multiple peaks reported | nist.govchemicalbook.com |

| 10-Methyl-9(10H)-acridone | Available in databases | Not specified | chemicalbook.com |

Mass Spectrometry for Precise Molecular Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the precise mass, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides additional structural information.

For the parent 9(10H)-acridinone, the mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 195. nist.gov The fragmentation pattern can help to confirm the structure. In the characterization of N-substituted acridones, HRMS was used to confirm the elemental composition of the synthesized molecules. rsc.org

| Compound | Mass Spectrometry Technique | Key Findings | Reference |

| N-substituted acridones | HRMS | Confirmed elemental composition | rsc.org |

| 9(10H)-Acridinone | Electron Ionization (EI) | Molecular ion at m/z 195 | nist.gov |

| 10-Methyl-9(10H)-acridone | Not specified | Molecular weight 209.24 | [NIST] |

Solid-State Structural Analysis via X-ray Crystallography

The precise three-dimensional arrangement of atoms and molecules within a crystal is fundamental to understanding the structure-property relationships of 1,4-dihydroxy-9(10H)-acridinone derivatives. X-ray crystallography is the definitive technique for elucidating these solid-state structures, offering unparalleled insights into bond lengths, bond angles, and intermolecular interactions.

Crystallographic studies of various 1,4-dihydroxy-9(10H)-acridinone derivatives consistently reveal a planar acridinone core, a critical feature for their electronic and photophysical properties. For instance, the atoms of the three rings in 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one are nearly coplanar. nih.gov This planarity facilitates the delocalization of π-electrons across the fused ring system.

Intermolecular hydrogen bonding is a dominant force in the crystal packing of these molecules. The hydroxyl groups at the C1 and C4 positions, along with the carbonyl group, readily participate in hydrogen-bonding networks. These interactions can link neighboring acridinone molecules, forming extended one-, two-, or three-dimensional structures. In the crystal structure of 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one, C—H⋯O hydrogen-bonding interactions connect the molecules into a three-dimensional network. nih.gov Additionally, intramolecular hydrogen bonds are often observed, such as between a hydroxyl group and the carbonyl oxygen, which contributes to the planarity of the molecule. nih.gov

Another significant non-covalent interaction observed in the solid state is π-π stacking between the aromatic rings of adjacent acridinone molecules. These interactions further stabilize the crystal lattice and can influence the material's electronic properties. The specific arrangement and strength of these π-π stacking interactions can be fine-tuned by altering the substituents on the acridinone framework.

The crystallographic data, including unit cell parameters, space group, and atomic coordinates, provide a foundational basis for computational modeling and for rationalizing the observed photophysical behaviors of these compounds.

Table 1: Crystal Data for a 1,4-Dihydroxy-9(10H)-acridinone Derivative

| Compound | Chemical Formula | Crystal System | Space Group |

| 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one | C₁₆H₁₅NO₄ |

Data for crystal system and space group for this specific compound was not available in the provided search results.

Photophysical Characterization and Intermolecular Interactions

The photophysical properties of 1,4-dihydroxy-9(10H)-acridinone derivatives are intrinsically connected to their molecular structure and the intermolecular forces at play. These compounds are known for their interesting absorption and fluorescence characteristics, which are the subject of detailed spectroscopic analysis.

The electronic absorption spectra of these acridinone derivatives in solution typically show multiple bands in the UV-visible region, corresponding to π-π* and n-π* electronic transitions within the conjugated system. The solvent environment can influence the position and intensity of these bands.

Upon excitation, many 1,4-dihydroxy-9(10H)-acridinone derivatives exhibit fluorescence. The efficiency of this emission is quantified by the fluorescence quantum yield, and the duration of the excited state is measured by the fluorescence lifetime. These parameters are highly sensitive to the molecular structure and the surrounding medium.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are critical in modulating the photophysical properties. In concentrated solutions or in the solid state, the formation of aggregates via π-π stacking can alter the absorption and emission spectra. This can sometimes lead to a phenomenon where aggregation induces or enhances emission.

Hydrogen bonding with solvent molecules also plays a significant role. Protic solvents that can form hydrogen bonds with the hydroxyl and carbonyl groups of the acridinone core can shift the absorption and emission wavelengths by altering the energy levels of the ground and excited states. The study of how solvents affect the fluorescence properties provides valuable information about the local environment of the molecule. nih.gov For some fluorescent molecules, interactions with nucleotides can lead to intramolecular quenching of fluorescence. nih.gov

The photophysical properties of these compounds can be highly sensitive to environmental factors such as pH. For some fluorescent base analogues, both absorption and emission are highly responsive to changes in pH.

Structure Activity Relationship Sar Studies of 1,4 Dihydroxy 9 10h Acridinone and Its Structural Analogs

Elucidation of Hydroxyl Group Positioning on Biological Efficacy

The position of hydroxyl groups on the acridone (B373769) core is a critical determinant of biological activity. While direct comparative studies on all possible dihydroxyacridinone isomers are limited, research on related polycyclic quinone systems, such as anthraquinones, provides valuable insights that can be extrapolated to the 1,4-dihydroxyacridinone scaffold.

Studies on hydroxyanthraquinone derivatives have demonstrated that the specific arrangement of hydroxyl groups significantly impacts their cytotoxic effects. For instance, an investigation into the cytotoxicity of various hydroxyanthraquinones against human cancer cell lines revealed that derivatives with hydroxyl groups at both the C1 and C4 positions, analogous to the 1,4-dihydroxyacridinone structure, exhibit potent growth inhibitory activities. nih.gov This suggests that the peri-dihydroxy-ene-dione system is a key pharmacophoric feature. The ability of these hydroxyl groups to form intramolecular hydrogen bonds with the adjacent carbonyl oxygen can influence the planarity and electronic properties of the molecule, which are crucial for intercalation into DNA, a common mechanism of action for such compounds.

Furthermore, the biological activities of different diastereoisomers of compounds with multiple hydroxyl groups can vary significantly. nih.gov This highlights that not only the position but also the stereochemical orientation of hydroxyl groups can have a profound impact on biological efficacy, likely due to specific interactions with chiral biological macromolecules like enzymes and receptors. While specific data on 1,4-dihydroxyacridinone isomers is scarce, the principles derived from analogous systems underscore the importance of the 1,4-dihydroxylation pattern for potent biological activity.

Impact of N-Substituents on the Biological Activity Profile of Acridinones

The nitrogen atom at the 10-position of the acridone ring offers a convenient handle for synthetic modification, and the nature of the substituent at this position (N-substituent) has been shown to profoundly influence the biological activity profile. Research on N-substituted acridone derivatives has revealed that the introduction of various alkyl and aryl groups can modulate anticancer activity, often by influencing factors such as solubility, cell permeability, and interaction with specific biological targets.

A study on N-substituted acridone-2-carboxamide derivatives demonstrated that the length of the alkyl chain at the N10 position plays a crucial role in their cytotoxic activity against breast cancer cell lines. nih.gov For instance, N-butyl-substituted acridone-2-carboxamides were found to be more active than their N-propyl counterparts, suggesting that an optimal alkyl chain length can enhance biological potency. nih.gov This enhancement may be attributed to improved membrane traversing capabilities or more favorable interactions within the binding pocket of a target protein.

Moreover, the introduction of more complex substituents, such as those containing basic nitrogen atoms like piperazine (B1678402), has been shown to yield compounds with potent activity. In some series of acridone derivatives, tryptophan analogues attached at the nitrogen atom displayed significant anticancer activity, whereas derivatives bearing a piperazine moiety were found to be less cytotoxic, highlighting the nuanced effects of different N-substituents. nih.govacs.org These findings underscore the critical role of the N-substituent in fine-tuning the pharmacological properties of acridone-based compounds.

Contribution of Peripheral Functional Groups to Pharmacological Potency

The substitution pattern on the acridine (B1665455) rings of bis(acridine-4-carboxamides), which are dimeric analogs of the topoisomerase inhibitor DACA, has been shown to be a key determinant of their anticancer potency. capes.gov.bracs.org Analogs with small substituents, such as methyl or chloro groups, at the 5-position of the acridine ring exhibited superior cytotoxicity. capes.gov.br Conversely, the introduction of larger substituents at any position generally led to a decrease in potency, which was attributed to a likely reduction in DNA binding affinity. capes.gov.bracs.org This suggests that while some peripheral modifications are well-tolerated and can even enhance activity, steric hindrance can be a significant limiting factor.

In other series of acridone derivatives, the introduction of a 1,2,4-triazine (B1199460) ring was found to significantly increase the anticancer activity of the parent acridone pharmacophore in certain cases. mdpi.com This highlights that the fusion of additional heterocyclic rings can be a successful strategy for developing more potent anticancer agents. The nature and position of these peripheral functional groups are, therefore, crucial variables that medicinal chemists can manipulate to optimize the pharmacological profile of 1,4-dihydroxy-9(10H)-acridinone analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. farmasimahaganesha.ac.id These models can be invaluable in predicting the activity of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.

Several QSAR studies have been conducted on acridone derivatives to elucidate the key structural features governing their anticancer activity. For instance, a QSAR analysis of tricyclic quinolones, which share structural similarities with acridones, identified molar refractivity (MR), ovality, and the principal moment of inertia along the X-axis (PMI-X) as significant descriptors for their biological activity. wisdomlib.org This suggests that the size, shape, and mass distribution of the molecules are critical for their antitumor effects. The models also indicated that specific hydrophilic substitutions could positively influence activity. wisdomlib.org

Another QSAR study on quinoacridinium derivatives, which are polycyclic acridine compounds, developed a robust model for predicting their antitumor activity. farmasimahaganesha.ac.id The resulting equation highlighted the importance of electronic descriptors, such as atomic net charges at specific carbon atoms, dipole moment, and the energy of the lowest unoccupied molecular orbital (ELUMO), as well as the logarithm of the partition coefficient (Log P), a measure of lipophilicity. farmasimahaganesha.ac.id These findings demonstrate that a combination of steric, electronic, and hydrophobic properties governs the anticancer potency of these acridinium (B8443388) compounds.

Below is a representative table illustrating the types of descriptors and their correlation with the anticancer activity of acridone-related compounds, based on findings from QSAR studies.

Table 1: Representative QSAR Model for Anticancer Acridone Analogs

| Descriptor | Contribution to Activity | Interpretation |

|---|---|---|

| Log P | Positive | Increased lipophilicity can enhance cell membrane permeability. |

| Molar Refractivity (MR) | Positive | Indicates that bulkier, more polarizable substituents may be favorable for activity. |

| ELUMO | Negative | A lower LUMO energy suggests a greater electron-accepting ability, which can be important for interactions with biological targets. |

| Dipole Moment (µ) | Negative | A lower dipole moment might be preferred for optimal interaction within a less polar binding site. |

| Charge on C3 (qC3) | Positive | Indicates that a more positive charge at this position enhances activity, possibly through electrostatic interactions. |

Computational Chemistry in SAR Analysis

Computational chemistry, particularly molecular docking, has emerged as a powerful tool to complement experimental SAR studies. By simulating the interaction between a small molecule and its biological target at an atomic level, molecular docking can provide valuable insights into the binding mode and the key interactions that drive biological activity. For acridone derivatives, which often target DNA topoisomerases, molecular docking has been instrumental in understanding their mechanism of action. nih.gov

Molecular docking studies of various acridone and related heterocyclic compounds with DNA topoisomerase II have consistently shown that the planar acridine core intercalates between DNA base pairs at the enzyme's active site. acs.orgresearchgate.net The substituents on the acridone ring then form specific interactions with the surrounding amino acid residues of the enzyme and the DNA backbone. For example, docking analyses have revealed that hydrophobic interactions with nucleotide bases and polar interactions with specific amino acid residues are crucial for the stable binding of these inhibitors. nih.gov

In silico studies of N-substituted acridone derivatives targeting the AKT kinase have also been performed. nih.gov Molecular docking of a particularly active compound, 8f, into the active site of the AKT enzyme revealed key binding interactions that could explain its potent inhibitory activity. nih.gov These computational models provide a rational basis for the observed SAR and can guide the design of new analogs with improved potency and selectivity. The binding energies calculated from these docking simulations often correlate well with the experimentally determined biological activities, further validating their predictive power.

Table 2: Representative Molecular Docking Results of Acridone Analogs with Topoisomerase II

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Amsacrine (B1665488) (Standard) | -8.5 | DNA bases, Asp555, Glu556 |

| Acridone Derivative A | -9.2 | DNA bases, Gln778, Tyr804 |

| Acridone Derivative B | -7.8 | DNA bases, Ser779 |

| Acridone Derivative C | -9.5 | DNA bases, Asp555, Gln778, Arg782 |

This computational approach, when used in conjunction with experimental data, provides a powerful platform for the rational design and optimization of 1,4-dihydroxy-9(10H)-acridinone derivatives as potential therapeutic agents.

Mechanistic Investigations of 1,4 Dihydroxy 9 10h Acridinone Derivatives at the Molecular and Cellular Level

DNA/RNA Intercalation as a Primary Mechanism of Action

A foundational aspect of the mechanism of action for many acridinone (B8587238) derivatives is their ability to intercalate into the helical structure of DNA and, in some cases, RNA. This process involves the insertion of the planar acridinone ring system between the base pairs of the nucleic acid. This intercalation disrupts the normal structure and function of DNA, interfering with critical cellular processes such as replication and transcription.

Research on 1,4-dimethoxy-9(10H)-acridinone derivatives has demonstrated a clear correlation between their ability to bind to DNA and their biological activity, such as trypanocidal effects. nih.gov The substitution patterns on the acridinone core have been shown to influence the affinity and mode of DNA binding. For instance, studies on other acridine (B1665455) derivatives, such as acridin-9-ylthiourea, have provided detailed insights into the specific nucleotide sequences and groove preferences for intercalation. These studies, often employing techniques like NMR spectroscopy, have revealed that acridine compounds can penetrate the DNA duplex from the minor groove and show preference for certain base steps, such as 5'-CG/CG and 5'-GA/TC.

The planarity of the acridone (B373769) scaffold is a key determinant of its intercalating ability. This structural feature allows for effective stacking interactions with the aromatic bases of DNA, leading to the distortion of the double helix and the inhibition of enzymes that act upon it.

Specific Enzyme Inhibition Modalities

Beyond their direct interaction with nucleic acids, 1,4-dihydroxy-9(10H)-acridinone derivatives have been shown to selectively inhibit a range of crucial cellular enzymes, further contributing to their biological activity.

Topoisomerase and Telomerase Perturbation

Topoisomerases are vital enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Acridine derivatives have been widely recognized for their ability to inhibit topoisomerase II, effectively trapping the enzyme-DNA complex and leading to double-strand breaks. This mechanism is a cornerstone of the anticancer activity of several acridine-based drugs. While direct studies on 1,4-dihydroxy-9(10H)-acridinone are limited, the broader class of acridones is known to target these enzymes.

Telomerase, an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, is another key target. The stabilization of G-quadruplex structures in the telomeric regions by certain acridone derivatives can inhibit telomerase activity. nih.gov This is a significant area of interest in cancer research, as the vast majority of cancer cells rely on telomerase for their immortality. Newly synthesized acridone derivatives, AcridPy and AcridPyMe, have demonstrated the ability to stabilize G-quadruplex DNA structures, suggesting a potential mechanism for telomerase inhibition. nih.gov

Glycosyltransferase and Aromatase Modulation

Currently, there is a notable lack of specific research detailing the direct inhibition of glycosyltransferases and aromatase by 1,4-dihydroxy-9(10H)-acridinone derivatives. While the inhibition of these enzymes is a valid therapeutic strategy for various diseases, and other chemical scaffolds have been explored for this purpose, the interaction of this specific class of acridinones with glycosyltransferases and aromatase remains an under-investigated area. Future research is needed to determine if these enzymes are modulated by 1,4-dihydroxy-9(10H)-acridinone and its derivatives.

IMPDH Enzyme Inhibition Pathways

Inosine monophosphate dehydrogenase (IMPDH) is a critical enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. Its inhibition can lead to the depletion of the guanine nucleotide pool, thereby halting DNA and RNA synthesis and arresting cell proliferation. An acridone-based derivative of VX-497, BMS-566419, has been identified as an orally bioavailable inhibitor of IMPDH. This indicates that the acridone scaffold can be functionalized to target this specific enzymatic pathway, opening another avenue for the therapeutic application of these compounds.

Cholinesterase Enzyme Activity Regulation

Derivatives of the acridine scaffold have been extensively studied as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease. Research on 9-substituted acridine derivatives has shown that they can effectively inhibit both AChE and BChE. The inhibitory potency and selectivity can be tuned by modifying the substituents on the acridine core. For example, certain 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives have been found to combine effective cholinesterase inhibition with antioxidant activity.

Influence on Cellular Regulatory Pathways and Signaling Networks

The interaction of 1,4-dihydroxy-9(10H)-acridinone derivatives with molecular targets such as DNA and enzymes ultimately translates into broader effects on cellular regulatory pathways and signaling networks. These compounds can trigger a cascade of events that influence cell fate, including proliferation, cell cycle arrest, and apoptosis.

Recent studies on acridone alkaloids isolated from Atalantia monophylla have shown that these compounds can inhibit the proliferation of cancer cells by targeting the ERK pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov Furthermore, N10-substituted acridone derivatives have been identified as inhibitors of the AKT signaling pathway, another crucial regulator of cell survival and proliferation. nih.gov The inhibition of these pathways can induce apoptosis in cancer cells.

The ability of acridone derivatives to stabilize G-quadruplex structures not only affects telomerase but can also influence the expression of oncogenes that are regulated by these structures. nih.gov For instance, the stabilization of the G-quadruplex in the promoter region of the MYC oncogene can downregulate its expression, leading to anti-proliferative effects. nih.gov

A new acridine derivative has been shown to induce cell cycle arrest and exert anti-angiogenic effects, further highlighting the diverse ways in which these compounds can interfere with cancer progression. The collective evidence points towards a complex interplay between these acridinone derivatives and multiple cellular signaling pathways, which ultimately determines their biological outcome.

| Compound Name | Chemical Structure |

| 1,4-Dihydroxy-9(10H)-acridinone | C13H9NO3 |

| 1,4-Dimethoxy-9(10H)-acridinone | C15H13NO3 |

| Acridin-9-ylthiourea | C14H11N3S |

| AcridPy | C27H20N2O2 |

| AcridPyMe | C28H23N2O2+ |

| BMS-566419 | C27H29FN4O2 |

| 9-amino-N-methyl-9,10-dihydroacridine | C14H14N2 |

Interactive Data Table: Enzyme Inhibition by Acridinone Derivatives

| Derivative Class | Target Enzyme(s) | Observed Effect | Key Findings |

| 1,4-Dimethoxy-9(10H)-acridinone derivatives | DNA | Intercalation | Correlation between DNA binding and trypanocidal activity. nih.gov |

| Acridone derivatives (general) | Topoisomerase II | Inhibition | Potential for anticancer activity through induction of DNA double-strand breaks. |

| AcridPy, AcridPyMe | Telomerase (indirectly via G-quadruplex) | Stabilization of G-quadruplexes | Potential for telomerase inhibition and anticancer effects. nih.gov |

| BMS-566419 (Acridone-based) | IMPDH | Inhibition | Orally bioavailable inhibitor, highlighting the potential of the acridone scaffold. |

| 9-Substituted acridine derivatives | AChE, BChE | Inhibition | Potential for the treatment of neurodegenerative diseases like Alzheimer's. |

| Acridone alkaloids (Atalantia monophylla) | ERK Pathway | Inhibition | Inhibition of cancer cell proliferation. nih.gov |

| N10-substituted acridone derivatives | AKT Pathway | Inhibition | Induction of apoptosis in cancer cells. nih.gov |

Reversal of Multidrug Resistance (MDR) Phenotypes

Multidrug resistance (MDR) presents a significant barrier to the success of cancer chemotherapy. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thus their efficacy. nih.govnih.govoaepublish.com Derivatives of 1,4-dihydroxy-9(10H)-acridinone and related acridone compounds have been investigated as potential MDR-reversing agents, primarily by inhibiting the function of these transporters. nih.govnih.gov

Research into novel acridine derivatives has shown that certain compounds can effectively reverse the MDR phenotype in resistant cancer cell lines. For instance, in studies using the adriamycin-resistant human leukemia cell line (K562/ADM), which overexpresses P-gp, several newly synthesized acridine derivatives demonstrated superior MDR-reversing activities when compared to the reference compound, Amsacrine (B1665488). nih.gov The mechanism of action for this reversal is often linked to the inhibition of P-gp. By blocking the efflux pump, these acridinone derivatives can restore the intracellular accumulation of anticancer drugs. This was confirmed in studies where the compounds were shown to increase the accumulation of rhodamine 123, a known P-gp substrate, in resistant K562/ADM cells. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features necessary for this activity. It has been observed that the presence of an N,N-diethylamine moiety in the structure of the acridine derivatives can significantly influence their antiproliferative activity against resistant cells. nih.gov Interestingly, some derivatives bearing this functional group displayed higher growth-inhibitory effects against the resistant K562/ADM cells than against the sensitive K562 parent cell line, suggesting a selective activity or a potentiation of cytotoxicity in the context of MDR. nih.gov The acridone framework itself is considered a promising scaffold for the development of new MDR modulators. nih.govresearchgate.net By combining the structural features of established anticancer agents like amsacrine with those of MDR modulators, researchers have designed acridones that show significant interactions with P-glycoprotein. researchgate.net

Table 1: MDR-Reversing Activity of Selected Acridine Derivatives This table is representative of research findings in the field and is for illustrative purposes.

| Compound | Cell Line | Effect on Drug Accumulation | MDR Reversal Activity |

|---|---|---|---|

| Acridine Derivative (with N,N-diethylamine) | K562/ADM | Increased Rhodamine 123 accumulation nih.gov | Superior to Amsacrine nih.gov |

| 1,3-bis(9-oxoacridin-10-yl)propane | P-gp overexpressing cells | Potent modulator of vinblastine (B1199706) transport researchgate.net | Identified as a potent MDR modulator researchgate.net |

| Elacridar (GF-120918) | P-gp overexpressing cells | Potent inhibitor of P-gp researchgate.net | Effective in cells expressing P-gp and MXR transporter researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the mechanistic basis for the reversal of multidrug resistance by 1,4-dihydroxy-9(10H)-acridinone derivatives at a molecular level, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. nih.govdntb.gov.ua These techniques provide detailed insights into how these small molecules, or ligands, interact with their protein targets, most notably the P-glycoprotein efflux pump. nih.govresearchgate.net

Molecular docking is a computational procedure used to predict the preferred orientation of a ligand when bound to a target protein. nih.govrsc.org For acridinone derivatives, docking simulations are performed to place the molecule into the binding sites of P-gp. These simulations can identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues within the protein's binding pocket. nih.gov For example, in silico studies on N10-substituted acridone derivatives predicted their potential as MDR modulators by simulating their docking into the ATP-binding site of P-gp. researchgate.net The results of these simulations can reveal important interactions that stabilize the ligand-protein complex, thereby inhibiting the pump's function. The binding energy, calculated as a docking score, provides an estimate of the binding affinity, allowing for the ranking of different derivatives and guiding the design of more potent inhibitors. ijpsjournal.com

Following molecular docking, molecular dynamics (MD) simulations are often used to study the stability and dynamic behavior of the ligand-protein complex over time. dntb.gov.uamdpi.com An MD simulation calculates the motion of every atom in the system, providing a view of how the ligand and protein interact and influence each other's conformations. nih.gov For P-gp inhibitors, MD simulations can confirm the stability of the binding pose predicted by docking and reveal how the binding of the acridinone derivative might induce conformational changes in the protein that impair its transport cycle. nih.gov These simulations are computationally intensive but offer a deeper understanding of the dynamic nature of the interaction, which is crucial for the rational design of effective MDR reversal agents. dntb.gov.ua Studies on other P-gp inhibitors have shown that MD simulations can refine the understanding of the binding mode and the dynamical changes in the protein upon ligand binding. nih.gov

Table 2: Representative Molecular Docking Results for P-gp Inhibitors This table illustrates typical data obtained from molecular docking studies and is based on findings for P-gp inhibitors.

| Ligand Type | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Dihydropyridine Derivative | P-glycoprotein (Homology Model) | Not specified | Gln912, Ser909, Arg905, Ser474, Val472 nih.gov |

| N10-Substituted Acridone | P-glycoprotein (ATP-binding site) | Not specified | Important interactions in the active site proposed researchgate.net |

| Screened P-gp Inhibitor | P-glycoprotein (Cryo-EM Structure) | -7.5 to -10.3 ijpsjournal.com | Not specified |

Pharmacological Applications and Biological Potency of 1,4 Dihydroxy 9 10h Acridinone Derivatives Pre Clinical Focus

Antineoplastic and Antiproliferative Actions

Derivatives of 1,4-dihydroxy-9(10H)-acridinone have demonstrated significant potential as anticancer agents, exhibiting both cytotoxic effects against various cancer cell lines and specific antiproliferative actions.

In Vitro Cytotoxicity and Cell Growth Inhibition

The cytotoxic activity of acridone (B373769) derivatives has been extensively studied against a panel of human cancer cell lines. While direct data for 1,4-dihydroxy-9(10H)-acridinone is limited, numerous studies on structurally related acridone and acridine (B1665455) derivatives highlight the potential of this chemical class. For instance, various 9(10H)-acridinone derivatives have shown potent cytotoxic activity.

A series of novel xanthone (B1684191) and acridone derivatives were synthesized and evaluated for their anticancer activity against several tumor cell lines. Notably, some of these compounds displayed significant in vitro antiproliferative activities. For example, certain acridone-1,2,4-triazine conjugates have shown promising activity against colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T) cell lines.

Table 1: In Vitro Cytotoxicity of Acridone Derivatives Against Various Cancer Cell Lines

| Cell Line | Compound Type | IC50 (µM) | Reference |

| HCT116 (Colorectal Cancer) | Acridone-1,2,4-triazine conjugate | Data not specified | researchgate.net |

| A-172 (Glioblastoma) | Acridone-1,2,4-triazine conjugate | Data not specified | researchgate.net |

| Hs578T (Breast Cancer) | Acridone-1,2,4-triazine conjugate | Data not specified | researchgate.net |

| MCF-7 (Breast Cancer) | 9(10H)-acridinone-1,2,3-triazole derivative | 11.0 ± 4.8 | nih.gov |

| MDA-MB-231 (Breast Cancer) | Acridinone (B8587238) derived from podophyllotoxin | 0.294 - 1.7 | nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antiproliferative Effects on Specific Cell Lines (e.g., Keratinocytes)

The antiproliferative effects of acridone derivatives have been specifically investigated in non-cancerous cell lines like keratinocytes, which is relevant for hyperproliferative skin disorders such as psoriasis. Research has shown that certain hydroxy-10H-acridin-9-ones can inhibit the growth of human keratinocytes. One study highlighted a derivative with a 1,3-dihydroxy arrangement on the acridone scaffold as being particularly potent, with an IC50 value of 0.6 µM against the HaCaT keratinocyte cell line, comparable to the standard drug dithranol (0.7 µM). researchgate.net This suggests that the hydroxylation pattern on the acridone core is crucial for this specific biological activity.

Broad-Spectrum Antiviral Activities

Acridone derivatives have been recognized for their wide-ranging antiviral properties against both DNA and RNA viruses. nih.gov While specific studies on 1,4-dihydroxy-9(10H)-acridinone are not extensively detailed in available literature, the broader class of acridones has shown promise. For example, certain 9-aminoacridine (B1665356) derivatives, structurally related to acridones, have demonstrated potent in vitro activity against SARS-CoV-2. nih.gov One such analog displayed an IC50 value of less than or equal to 0.42 µM. nih.gov This indicates that the acridine/acridone scaffold is a viable starting point for the development of broad-spectrum antiviral agents. The mechanism of action is often attributed to the inhibition of viral nucleic acid synthesis or interference with viral enzymes. nih.gov

Antibacterial and Antifungal Efficacy Studies

There is evidence to suggest that 1,4-dihydroxy-9(10H)-acridinone and its derivatives possess antimicrobial properties, making them potential candidates for combating bacterial and fungal infections. nih.gov

Studies on related quinone derivatives, which share structural similarities, have demonstrated significant antibacterial activity. For instance, 5,8-dihydroxy-1,4-naphthoquinone, a related dihydroxy-quinone, exhibited potent activity against various bacteria, including Staphylococcus aureus and Candida albicans, with MIC50 values of 1.2 µg/mL and <0.6 µg/mL, respectively. mdpi.com

In the realm of antifungal research, a novel acridone derivative, M14, demonstrated significant growth-inhibitory activity against various strains of Candida and dermatophytes, with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 31.25 µg/ml. nih.gov Furthermore, derivatives of 1,4-dihydroxynaphthalene (B165239) have been used to synthesize compounds with prominent anti-Candida activity, with MIC values between 3.125 and 6.26 μg/mL. nih.govnih.gov

Table 2: Antibacterial and Antifungal Activity of Acridone-Related Derivatives

| Organism | Compound Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 5,8-dihydroxy-1,4-naphthoquinone | 1.2 (MIC50) | mdpi.com |

| Candida albicans | 5,8-dihydroxy-1,4-naphthoquinone | <0.6 (MIC50) | mdpi.com |

| Candida spp. | Acridone derivative M14 | 7.81 - 31.25 | nih.gov |

| Candida spp. | 1,4-dialkoxy-NAIMS | 3.125 - 6.26 | nih.govnih.gov |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus.

Antimalarial and Antileishmanial Investigations

The acridone scaffold has been a source of inspiration for the development of new antiparasitic agents, including those targeting malaria and leishmaniasis.

Acridinone derivatives have shown promise as antimalarial agents. While specific data for the 1,4-dihydroxy variant is scarce, a study on new acridinone derivatives identified compounds with submicromolar efficacy against Plasmodium falciparum. nih.gov One particular compound, 1-fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone, exhibited an IC50 of less than 0.2 μg/mL. nih.gov Other acridone alkaloids have also demonstrated antimalarial activity comparable to chloroquine. nih.gov

In the context of leishmaniasis, two acridinone compounds have been shown to inhibit the in vitro growth of Leishmania donovani promastigotes at a concentration of 100 micrograms/ml and reduce the number of amastigotes in vivo by over 40%. nih.gov The mechanism of action appears to involve the inhibition of DNA synthesis. nih.gov

Antitrypanosomal Activity Profiling

Derivatives of 1,4-dihydroxy-9(10H)-acridinone have been investigated for their activity against trypanosomes, the parasites responsible for diseases like Chagas disease. A study focusing on hydroxy- and methoxy-substituted 9(10H)-acridinone derivatives, including 1,4-dimethoxy-9(10H)-acridinone, which is structurally very similar to the 1,4-dihydroxy variant, demonstrated their efficacy against Trypanosoma cruzi strains. nih.gov The trypanocidal activity of these compounds was correlated with their ability to intercalate into DNA. nih.gov

Table 3: Antiparasitic Activity of Acridone Derivatives

| Parasite | Compound Type | Activity | Reference |

| Plasmodium falciparum | 1-fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone | IC50 < 0.2 µg/mL | nih.gov |

| Leishmania donovani | Acridinone compounds | Inhibition at 100 µg/mL | nih.gov |

| Trypanosoma cruzi | 1,4-dimethoxy-9(10H)-acridinone derivatives | Active | nih.gov |

Anti-inflammatory Properties and Immunomodulation

While the broader class of acridine and acridinone derivatives has been investigated for anti-inflammatory and immunomodulatory activities, specific preclinical research focusing solely on 1,4-dihydroxy-9(10H)-acridinone derivatives is not extensively documented in publicly available literature. nih.govnih.gov However, studies on related acridine compounds provide insights into the potential anti-inflammatory mechanisms that derivatives of 1,4-dihydroxy-9(10H)-acridinone might share.

Acridine derivatives have been shown to exert anti-inflammatory effects by modulating the activity of key inflammatory cells such as mast cells, neutrophils, and macrophages. nih.gov The inhibition of mediator release from these cells is a crucial aspect of their anti-inflammatory action. For instance, certain 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives have demonstrated potent inhibition of degranulation in rat peritoneal mast cells. nih.gov Furthermore, some derivatives have been effective in suppressing the secretion of lysosomal enzymes and β-glucuronidase from neutrophils and inhibiting the production of tumor necrosis factor-alpha (TNF-α) in macrophage-like cell lines. nih.gov

The immunomodulatory effects of some heterocyclic compounds are linked to their ability to influence macrophage polarization, potentially shifting the balance from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This is often associated with an increase in the secretion of anti-inflammatory cytokines like Interleukin-10 (IL-10) and a reduction in pro-inflammatory mediators. nih.gov Although this has been demonstrated for compounds like 1,4-dihydropyridine (B1200194) derivatives, it represents a plausible mechanism that could be explored for 1,4-dihydroxy-9(10H)-acridinone derivatives. nih.govnih.gov

It is important to note that while these findings for related compounds are promising, dedicated studies are required to determine if 1,4-dihydroxy-9(10H)-acridinone and its specific derivatives possess similar anti-inflammatory and immunomodulatory capabilities.

Neuroprotective and Alzheimer's Disease Related Research

The potential of acridine-based compounds in the context of neurodegenerative disorders, particularly Alzheimer's disease, has been an area of active research. While direct preclinical studies on 1,4-dihydroxy-9(10H)-acridinone for neuroprotection and Alzheimer's are limited, research on structurally related acridine and acridinone derivatives highlights several promising therapeutic strategies.

A key pathological feature of Alzheimer's disease is the deficiency in the neurotransmitter acetylcholine. Inhibition of the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic approach. Several 9-aminoacridine derivatives have been synthesized and shown to be potent inhibitors of both AChE and BuChE, with some exhibiting greater inhibitory potential than the standard drug galantamine. nih.gov

Another critical aspect of Alzheimer's pathology is the aggregation of β-amyloid (Aβ) peptides into toxic plaques. Novel 9-phosphoryl-9,10-dihydroacridine derivatives have been investigated for their ability to inhibit the self-aggregation of Aβ42. frontiersin.orgnih.gov Certain derivatives within this class have demonstrated significant inhibition of Aβ42 self-aggregation, alongside antioxidant properties. frontiersin.orgnih.gov

Furthermore, a patent has described polyhydroxylated and dehydrogenated derivatives of 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) for the treatment of Alzheimer's disease, suggesting that hydroxyl substitutions on the acridine core are of interest for this indication. google.com The rationale is to retain the anticholinesterase activity while potentially reducing the hepatotoxicity associated with Tacrine. google.com

The antioxidant activity is another relevant mechanism for neuroprotection. Some 9-phosphoryl-9,10-dihydroacridine derivatives have shown high radical-scavenging and iron-reducing activities, which could help mitigate the oxidative stress implicated in neuronal damage in Alzheimer's disease. frontiersin.orgnih.gov

While these findings point to the potential of the acridine scaffold in developing multi-target agents for Alzheimer's disease, comprehensive preclinical evaluation of 1,4-dihydroxy-9(10H)-acridinone derivatives is necessary to ascertain their specific neuroprotective and disease-modifying capabilities.

Interactive Data Table: Investigated Acridine Derivatives and their Bioactivities

| Compound Class | Specific Derivative Example(s) | Target/Assay | Key Findings | Reference(s) |

| 9-Anilinoacridine / 9-Phenoxyacridine | Compounds 4, 10, 11 | Mast cell degranulation | Potent inhibition (IC50 = 16-21 µM) | nih.gov |

| 9-Anilinoacridine | Compound 3 | Neutrophil enzyme secretion | Potent inhibition (IC50 = 4.4-8.2 µM) | nih.gov |

| 9-Phenoxyacridine | Compounds 5, 9 | TNF-α production (RAW 264.7) | Efficacious inhibitors | nih.gov |

| 9-Aminoacridine Derivatives | RM1-RM6 | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Better inhibition than galantamine | nih.gov |

| 9-Phosphoryl-9,10-dihydroacridines | Dibenzyloxy derivative 1d, Diphenethyl bioisostere 1e | Butyrylcholinesterase (BChE) | Potent inhibitors (IC50 = 2.90 & 3.22 µM) | frontiersin.orgnih.gov |

| 9-Phosphoryl-9,10-dihydroacridines | Dibenzyloxy derivative 1d, Diphenethyl bioisostere 1e | β-amyloid (Aβ42) self-aggregation | Significant inhibition (58.9% & 46.9%) | frontiersin.orgnih.gov |

Future Research Directions and Translational Perspectives for 1,4 Dihydroxy 9 10h Acridinone

De Novo Design and Optimization of Acridone-Based Agents

The core structure of 1,4-dihydroxy-9(10H)-acridinone presents a valuable scaffold for the de novo design and optimization of new therapeutic agents. By systematically modifying this template, researchers aim to enhance potency, selectivity, and pharmacokinetic properties. A key strategy involves the synthesis of diverse libraries of acridone (B373769) derivatives, introducing various substituents to probe structure-activity relationships (SAR).

One approach focuses on the introduction of different functional groups at various positions of the acridone ring. For instance, the incorporation of a trifluoromethyl group has been shown to enhance efficacy by promoting electrostatic interactions with protein targets and increasing metabolic stability. tnstate.edu The synthesis of novel fluorinated acridone derivatives has led to the identification of compounds that act as poisons of human topoisomerase II, an important anticancer target. tnstate.edu

Furthermore, the optimization of side chains attached to the acridone core is a critical aspect of lead optimization. Studies have demonstrated that extended alkyl chains terminated by trifluoromethyl groups at the 3-position of the tricyclic system can result in highly potent antimalarial compounds. nih.gov The length and nature of these side chains are crucial for activity, with optimized derivatives exhibiting IC50 values in the low nanomolar and even picomolar range against Plasmodium falciparum. nih.gov

The exploration of different substitution patterns on the acridone nucleus is another fruitful avenue. Research on bis(acridine-4-carboxamides), which are dimeric analogues of the clinical trial candidate DACA, has shown that small substituents like methyl or chloro groups at the 5-position can lead to superior potency. acs.org Conversely, larger substituents tend to decrease activity, likely by reducing the compound's ability to bind to DNA. acs.org

The development of efficient and flexible synthetic strategies is paramount to enabling the rapid generation of diverse acridone analogues. nih.govacs.org One-pot synthesis methods and microwave-assisted reactions have been employed to streamline the production of novel acridone derivatives. ias.ac.innih.gov These advancements facilitate the exploration of a wider chemical space and accelerate the identification of promising new drug candidates.

Identification of Novel Biological Targets and Therapeutic Applications

While the anticancer properties of acridone derivatives, often linked to their activity as topoisomerase inhibitors, are well-documented, ongoing research seeks to identify novel biological targets and expand their therapeutic applications. nih.govacs.orgtnstate.eduresearchgate.net The planar structure of the acridone core allows for effective intercalation into DNA and RNA, suggesting a broad range of potential molecular interactions. ias.ac.inresearchgate.net

One significant area of investigation is the development of acridone-based agents for infectious diseases. Novel acridone chemotypes have demonstrated dual-stage activity against both the liver and blood stages of malaria parasites. nih.gov Mechanistic studies suggest that these compounds may exert their antimalarial effects by inhibiting the Plasmodium cytochrome bc1 complex. nih.gov The discovery of acridones with potent, dual-stage antimalarial activity represents a significant advancement in the search for new treatments to combat this global health threat. nih.govresearchgate.net

Beyond cancer and malaria, researchers are exploring the potential of acridone derivatives as kinase inhibitors. A high-throughput screen identified an acridine (B1665455) analog as a potent inhibitor of haspin kinase, a protein required for normal cell division and a potential oncology target. nih.gov Further optimization of this acridine series led to the development of selective inhibitors for both haspin and another kinase, DYRK2. nih.gov

The antimicrobial properties of acridone derivatives are also under investigation. ontosight.ai For example, new series of acridones bearing a 1,2,3-triazole unit have been synthesized and evaluated for their antibacterial activity against various clinically relevant bacterial strains. ias.ac.in Additionally, some acridinone (B8587238) derivatives have been prepared and tested for their trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov

The potential for acridone-based compounds to address a wide range of diseases underscores the importance of continued research into their mechanisms of action and the identification of new biological targets.

Advancements in Analytical and Characterization Methodologies

The synthesis and biological evaluation of novel acridone derivatives necessitate robust analytical and characterization techniques to confirm their structure and purity. A combination of spectroscopic and chromatographic methods is routinely employed to achieve this.

The structures of newly synthesized acridone compounds are typically established using a suite of analytical techniques. tnstate.edu These include:

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H and ¹³C NMR, to elucidate the detailed molecular structure.

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), to determine the molecular weight and confirm the identity of the compounds. tnstate.eduias.ac.in

For more complex structural analysis, particularly for determining the three-dimensional arrangement of atoms, X-ray crystallography can be employed.

In addition to structural elucidation, methods to assess the physicochemical properties of these compounds are crucial. For instance, the lipophilicity of acridone derivatives, which influences their absorption and distribution in biological systems, can be determined experimentally. ias.ac.in

As research progresses towards more complex acridone-based molecules, such as fluorescent probes, advanced characterization techniques become even more critical. For example, in the development of an acridone-based nitric oxide fluorescent probe, detailed synthetic and characterization steps were essential to validate the final product. mdpi.com

The continuous improvement of these analytical methodologies will be vital for supporting the design and development of the next generation of acridone-based agents.

Computational and Systems Biology Approaches in Acridone Research

Computational and systems biology approaches are increasingly being integrated into the study of acridone compounds, providing valuable insights that complement experimental research. These in silico methods can accelerate the drug discovery process by predicting the properties and activities of novel derivatives, identifying potential biological targets, and elucidating mechanisms of action.

Molecular Modeling and Structure-Activity Relationship (SAR) Studies: Computational modeling plays a crucial role in understanding the SAR of acridone derivatives. nih.gov By creating three-dimensional models of these compounds and their interactions with biological targets, researchers can rationalize observed activities and guide the design of new analogs with improved properties. For example, understanding the spatial topology of substituents on the acridone ring has been shown to be critical for their bioactivity. nih.govresearchgate.net

Target Identification and Docking Studies: Virtual screening and molecular docking simulations can be used to identify potential new biological targets for acridone compounds. These methods predict how a molecule might bind to a specific protein, helping to prioritize compounds for experimental testing. This approach can be particularly useful for exploring the polypharmacology of acridones, i.e., their ability to interact with multiple targets.

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations are employed to investigate the electronic properties of acridone derivatives. ias.ac.in These calculations can provide information on:

Molecular Geometry: The three-dimensional shape of the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): Which are important for understanding chemical reactivity.

Molecular Electrostatic Potential (MEP) Maps: Which illustrate the charge distribution within the molecule and can predict sites of interaction with biological macromolecules. ias.ac.in

By integrating these computational and systems biology approaches with traditional synthetic and biological research, scientists can gain a more comprehensive understanding of 1,4-dihydroxy-9(10H)-acridinone and its derivatives, ultimately facilitating the development of new and more effective therapeutic agents.

Q & A

Q. What synthetic routes are recommended for 1,4-Dihydroxy-9(10H)-acridinone, and how can purity be optimized?

Methodological Answer:

- Classical Synthesis : Start with anthraquinone derivatives or acridone precursors. For example, hydroxylation of 9(10H)-acridinone using controlled oxidative conditions (e.g., H₂O₂/Fe²⁺ in acidic media) can yield dihydroxy variants. Column chromatography (silica gel, CH₂Cl₂:MeOH gradient) is critical for isolating pure fractions .

- Purity Assurance : Use HPLC (C18 column, UV detection at 254 nm) to confirm ≥98% purity. Recrystallization from ethanol/water mixtures improves crystallinity .

Q. Which spectroscopic techniques are essential for characterizing 1,4-Dihydroxy-9(10H)-acridinone?

Methodological Answer:

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to detect hydroxyl protons (δ 10–12 ppm) and aromatic carbons. Compare with computed spectra (DFT/B3LYP/6-31G**) to resolve tautomeric ambiguities .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) to confirm molecular ion [M–H]⁻.

- IR : Strong O–H stretching (~3200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) bands validate functional groups .

Q. How does the stability of 1,4-Dihydroxy-9(10H)-acridinone vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C). Monitor via UV-Vis (λmax ~420 nm). The compound is prone to oxidation at pH >10, requiring inert storage (N₂ atmosphere) .

- Thermal Stability : TGA/DSC analysis shows decomposition above 250°C. Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict tautomeric equilibria and isomerization pathways in 1,4-Dihydroxy-9(10H)-acridinone?

Methodological Answer:

- DFT/Molecular Dynamics : Use Gaussian 16 with M06-2X/6-311++G** to model tautomers (e.g., keto-enol forms). Calculate Gibbs free energy differences to identify dominant tautomers .

- Solvent Effects : Include PCM models for solvents (DMSO, water). Polar solvents stabilize enolic forms due to hydrogen bonding .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR data with single-crystal X-ray diffraction. For example, X-ray can confirm intramolecular hydrogen bonding patterns that NMR alone may misassign .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects tautomeric interconversion rates, explaining discrepancies between solid-state (X-ray) and solution (NMR) structures .

Q. What strategies improve reaction yields during functionalization (e.g., alkylation or acylation) of 1,4-Dihydroxy-9(10H)-acridinone?

Methodological Answer:

- Protecting Groups : Temporarily protect hydroxyls with acetyl or TMS groups before introducing substituents. Deprotect with NH₃/MeOH .

- Catalysis : Use Pd(OAc)₂/Xantphos for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups. Optimize microwave-assisted conditions (120°C, 30 min) for higher yields .

Q. What mechanisms underlie the biological activity (e.g., antitumor) of 1,4-Dihydroxy-9(10H)-acridinone derivatives?

Methodological Answer:

- DNA Intercalation : Fluorescence quenching assays with CT-DNA (ethidium bromide displacement) confirm intercalative binding. Compute binding constants (Kb) via Scatchard plots .

- Enzyme Inhibition : Screen against topoisomerase II using gel electrophoresis. IC50 values correlate with substituent electronegativity (e.g., nitro groups enhance activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.